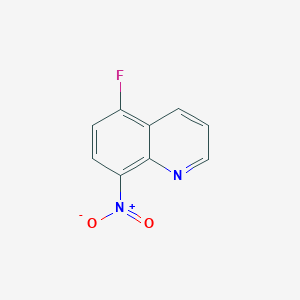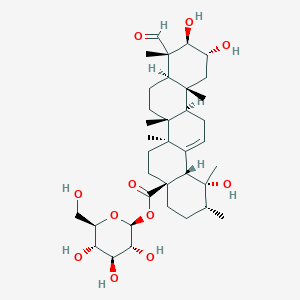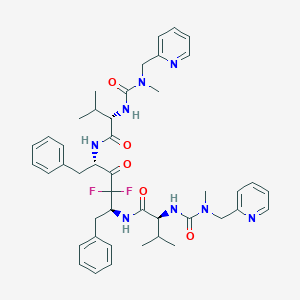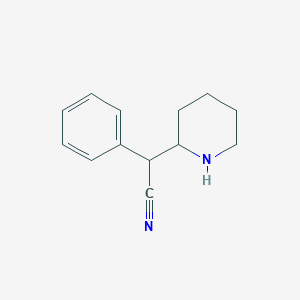![molecular formula C11H16N4O2S B132391 N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-67-7](/img/structure/B132391.png)
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as MPTP, is a chemical compound that has been used extensively in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for understanding the mechanisms of action of various biological systems.
Wirkmechanismus
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is converted to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine are primarily related to its ability to inhibit mitochondrial complex I. This results in the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been shown to have neurotoxic effects in other regions of the brain and to cause liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in lab experiments is its ability to create animal models of Parkinson's disease, which can be used to study the disease and develop new treatments. However, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is limited by its toxicity and potential for off-target effects. Careful dosing and monitoring are necessary to ensure that the desired effects are achieved without causing harm to the animals or researchers.
Zukünftige Richtungen
For research on N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine include further investigation of its mechanism of action and potential therapeutic uses. In addition, new compounds that selectively target mitochondrial complex I without causing off-target effects are being developed, which may provide a safer alternative to N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine for studying Parkinson's disease. Finally, the use of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine in combination with other compounds is being explored as a potential treatment for other neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine involves the reaction of 2-aminopyridine with 2-bromo-3-methylbutan-2-ol, followed by the reaction with thionyl chloride and subsequent reaction with 1,2,4-thiadiazine-3,5-dione. The final product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been used in scientific research to study the mechanisms of action of various biological systems. It has been shown to be a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This property has been used to create animal models of Parkinson's disease, which has helped to advance our understanding of the disease and develop new treatments.
Eigenschaften
CAS-Nummer |
152382-67-7 |
|---|---|
Produktname |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
Molekularformel |
C11H16N4O2S |
Molekulargewicht |
268.34 g/mol |
IUPAC-Name |
N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-imine |
InChI |
InChI=1S/C11H16N4O2S/c1-7(2)8(3)13-11-14-9-4-5-12-6-10(9)18(16,17)15-11/h4-8H,1-3H3,(H2,13,14,15) |
InChI-Schlüssel |
XWCFBKQZEWEFOD-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
SMILES |
CC(C)C(C)N=C1NC2=C(C=NC=C2)S(=O)(=O)N1 |
Kanonische SMILES |
CC(C)C(C)NC1=NS(=O)(=O)C2=C(N1)C=CN=C2 |
Synonyme |
BPDZ 44 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



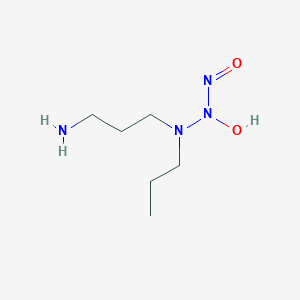


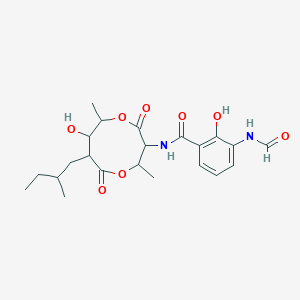

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
